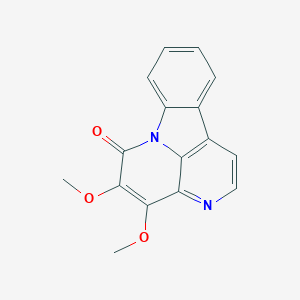

4,5-Dimethoxycanthin-6-one

描述

4,5-二甲氧基坎丁-6-酮是一种天然存在的生物碱,从各种植物物种中分离出来,包括苦参。 该化合物因其多种生物活性而受到广泛关注,包括抗炎、抗病毒、降压和抗癌特性 。 它特别以其作为赖氨酸特异性脱甲基酶 1 (LSD1) 的新型抑制剂的潜力而闻名,LSD1 在基因表达的调节中起着至关重要的作用 。

准备方法

合成路线和反应条件: 4,5-二甲氧基坎丁-6-酮的合成通常涉及以下步骤:

起始原料: 合成从适当的吲哚衍生物开始。

甲氧基化: 吲哚衍生物进行甲氧基化,在 4 和 5 位引入甲氧基。

环化: 然后将甲氧基化中间体环化,形成坎丁-6-酮核心结构。

纯化: 使用色谱技术对最终产物进行纯化,以获得纯的 4,5-二甲氧基坎丁-6-酮。

工业生产方法: 4,5-二甲氧基坎丁-6-酮的工业生产可能涉及从植物来源的大规模提取或针对高产率和纯度优化的合成方法。提取过程通常包括:

植物材料收集: 收获含有该化合物的植物材料。

提取: 使用甲醇或乙醇等溶剂提取生物碱。

分离: 通过柱色谱等技术纯化化合物。

化学反应分析

反应类型: 4,5-二甲氧基坎丁-6-酮经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成醌衍生物。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 在适当的条件下,甲氧基可以被其他官能团取代。

常用试剂和条件:

氧化: 酸性条件下使用高锰酸钾或三氧化铬等试剂。

还原: 使用钯碳催化氢化。

取代: 使用氢化钠和卤代烷等试剂进行亲核取代反应。

主要产物:

氧化产物: 醌衍生物。

还原产物: 二氢衍生物。

取代产物: 各种取代的坎丁-6-酮衍生物。

科学研究应用

Anticancer Properties

Glioblastoma Treatment:

4,5-Dimethoxycanthin-6-one has shown promising results in inhibiting glioblastoma stem cells (GSCs). Research indicates that it inhibits GSC formation and promotes differentiation in a concentration-dependent manner. The compound was found to interact with tetraspanin 1 (TSPAN1) and transmembrane 4 L six family member 1 (TM4SF1), which are critical in glioblastoma progression. In vivo studies using xenograft models demonstrated significant inhibition of tumor growth, suggesting its potential as a therapeutic agent for glioblastoma treatment .

Mechanisms of Action:

The compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), a protein implicated in various cancers. By inhibiting LSD1, this compound disrupts key signaling pathways such as AKT/mTOR and MAPK, leading to reduced cell proliferation and increased apoptosis in glioblastoma cell lines .

Anti-inflammatory Effects

Chronic Inflammatory Diseases:

Studies have highlighted the role of this compound in managing chronic inflammatory diseases. It has been shown to suppress inflammatory responses by downregulating pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Animal Models:

In experimental models of ulcerative colitis induced by dextran sulfate sodium (DSS), the compound demonstrated significant protective effects comparable to established treatments like sulfasalazine. It effectively reduced the severity of colitis and mitigated associated inflammatory markers .

Antimicrobial Activity

Bacterial Inhibition:

The compound exhibits antibacterial properties, particularly against Staphylococcus aureus, including drug-resistant strains. This makes it a candidate for further exploration as a potential treatment for bacterial infections .

Pharmacokinetics and Metabolism

Bioavailability Studies:

Research has focused on the pharmacokinetics of this compound, utilizing advanced techniques like LC-MS/MS to assess its absorption and distribution in biological systems. These studies are critical for understanding its therapeutic potential and optimizing dosing regimens .

Data Table: Summary of Applications

作用机制

4,5-二甲氧基坎丁-6-酮的主要作用机制涉及抑制赖氨酸特异性脱甲基酶 1 (LSD1)。LSD1 是一种使组蛋白去甲基化的酶,从而调节基因表达。 通过抑制 LSD1,4,5-二甲氧基坎丁-6-酮可以改变参与细胞增殖、凋亡和焦亡的基因的转录活性 。这种抑制作用导致肿瘤细胞生长的抑制和细胞死亡途径的诱导。

相似化合物的比较

4,5-二甲氧基坎丁-6-酮是坎丁-6-酮生物碱家族的一部分,该家族包括以下化合物:

- 坎丁-6-酮

- 9-甲氧基坎丁-6-酮

- 4,9-二甲氧基-5-羟基坎丁-6-酮

独特性:

生物活性

4,5-Dimethoxycanthin-6-one (DMC) is a naturally occurring alkaloid primarily derived from the plant Picrasma quassioides. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the current understanding of DMC's biological activity, supported by relevant case studies and research findings.

This compound is classified under canthin-6-one alkaloids. Its structural formula includes two methoxy groups at the 4 and 5 positions on the canthin skeleton, which contributes to its biological efficacy. The compound has a CAS number of 18110-87-7.

Antibacterial Activity

DMC exhibits significant antibacterial properties, particularly against Staphylococcus aureus, including drug-resistant strains. Research indicates that DMC can inhibit the growth of these bacteria effectively, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Properties

DMC has shown promising results in various cancer cell lines. It demonstrates cytotoxic effects on tumor cell lines such as U937 and HepG2. Specifically, studies have reported that DMC can suppress the proliferation of cancer cells through mechanisms involving apoptosis and inhibition of key signaling pathways related to cancer progression .

Table 1: Anticancer Activity of DMC in Cell Lines

Anti-inflammatory Effects

DMC has been identified as a potential anti-inflammatory agent. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The primary mechanism through which DMC exerts its biological effects appears to be the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 by DMC leads to altered expression of genes involved in cell proliferation and apoptosis pathways, particularly in glioblastoma cells .

Pharmacokinetics

Research into the pharmacokinetics of DMC reveals that it is rapidly absorbed following intramuscular administration. Key pharmacokinetic parameters include:

- Tmax : 5.4 - 6.4 min

- Half-life (t1/2) : 64.9 - 77.7 min

- Distribution : Predominantly in liver and kidneys .

Table 2: Pharmacokinetic Parameters of DMC

| Parameter | Value |

|---|---|

| Tmax | 5.4 - 6.4 min |

| Half-life (t1/2) | 64.9 - 77.7 min |

| Tissue Distribution | Liver > Kidney > Lung > Intestines |

Case Studies

Recent studies have highlighted the potential therapeutic applications of DMC:

- Glioblastoma Treatment : A study demonstrated that DMC inhibits glioblastoma cell proliferation by regulating LSD1 activity, leading to increased apoptosis in U251 and T98G cells .

- Antibacterial Efficacy : In vitro assays confirmed that DMC effectively inhibits Staphylococcus aureus, indicating its potential use in treating bacterial infections resistant to conventional antibiotics .

- Anti-inflammatory Properties : Clinical trials exploring the anti-inflammatory effects of DMC in chronic diseases are ongoing, with preliminary results showing promise in reducing inflammation markers .

属性

IUPAC Name |

3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONBUGCNDSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171076 | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-87-7 | |

| Record name | 4,5-Dimethoxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。